2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid
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Description
The compound is a derivative of 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . This compound has an empirical formula of C21H23NO4 and a molecular weight of 353.41 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of the similar compound, 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, includes a fluorene group attached to a carbonyl group, which is further attached to an amino group .Physical and Chemical Properties Analysis
The similar compound, 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a solid substance . No further physical or chemical properties were found in the sources.Scientific Research Applications
Synthesis Methodologies
A novel synthesis approach for 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-4-carboxylic acid via N-Fmoc-thiourea was developed, demonstrating a high-yield pathway from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester. This method provides a significant advancement in the synthesis of complex fluorenyl compounds, offering a streamlined route for the production of this specific thiazole-4-carboxylic acid derivative (Le & Goodnow, 2004).
Photophysical Properties and Bioimaging Applications
Research into the linear photophysical characterization and two-photon absorption (2PA) properties of water-soluble fluorene derivatives, including a specific compound structurally related to this compound, has shown promising results for bioimaging. These studies revealed high fluorescence quantum yield, strong aggregation in water, and significant 2PA cross sections, indicating the potential for these compounds in integrin-targeted bioimaging due to their high selectivity and efficiency in cellular imaging (Morales et al., 2010).
Chemical Interactions and Novel Applications
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, sharing a core structural motif with this compound, have been utilized as surfactants for carbon nanotubes. The innovative aspect of this research lies in the enzymatic activation of these surfactants, creating homogeneous aqueous nanotube dispersions under physiological conditions. This application demonstrates the versatility of fluorenyl compounds in nanotechnology and materials science (Cousins et al., 2009).
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)18-12-28-19(23-18)9-10-22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKGMWFAPTGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=NC(=CS4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508208-26-1 |
Source
|
Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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